molecular formula C9H13N3O B2715593 2-[(6-Methylpyrimidin-4-yl)amino]cyclobutan-1-ol CAS No. 2200034-18-8

2-[(6-Methylpyrimidin-4-yl)amino]cyclobutan-1-ol

Cat. No.: B2715593
CAS No.: 2200034-18-8
M. Wt: 179.223
InChI Key: FHHRWGAERAHVRR-UHFFFAOYSA-N
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Description

2-[(6-Methylpyrimidin-4-yl)amino]cyclobutan-1-ol is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a molecular structure combining a 6-methylpyrimidine ring and a cyclobutanol moiety linked via an amino bridge. This specific architecture is representative of a class of pyrimidine derivatives that are extensively investigated for their potential as kinase inhibitors . Such compounds, particularly those incorporating the pyrimidinone scaffold, have demonstrated potent and selective inhibitory activity against phosphoinositide 3-kinase (PI3K) enzymes, which are critical targets in oncology for regulating abnormal cell growth . The structural motifs present in this molecule—the pyrimidine ring and the cyclobutyl group—are commonly found in bioactive molecules. Patents and scientific literature describe analogous structures being developed for the treatment of various diseases, underscoring the research value of this chemotype in developing new therapeutic agents . Researchers utilize this compound and its derivatives as a key intermediate or building block in synthesizing more complex molecules for biological evaluation, including antitumor and antifungal agents . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions, consulting the relevant material safety data sheet prior to use.

Properties

IUPAC Name

2-[(6-methylpyrimidin-4-yl)amino]cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-6-4-9(11-5-10-6)12-7-2-3-8(7)13/h4-5,7-8,13H,2-3H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHRWGAERAHVRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)NC2CCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Methylpyrimidin-4-yl)amino]cyclobutan-1-ol typically involves the reaction of 6-methylpyrimidin-4-amine with cyclobutanone under specific conditions. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Methylpyrimidin-4-yl)amino]cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the cyclobutanol ring can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

2-[(6-Methylpyrimidin-4-yl)amino]cyclobutan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-[(6-Methylpyrimidin-4-yl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of 2-[(6-Methylpyrimidin-4-yl)amino]cyclobutan-1-ol include derivatives with variations in the pyrimidine substituents, alcohol chain length, or heterocyclic core. Key compounds for comparison are detailed below:

Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight Pyrimidine Substituent Alcohol Chain/Cycle Key Properties/Applications
This compound (Target) C₉H₁₃N₃O 179.22 6-Methyl Cyclobutanol Hypothesized conformational rigidity; potential hydrogen-bond donor .
2-[(6-Chloropyrimidin-4-yl)amino]butan-1-ol C₈H₁₂ClN₃O 201.66 6-Chloro Butan-1-ol Used in organic synthesis; chloro group enhances electrophilicity .
2-((6-Chloro-2-cyclopropylpyrimidin-4-yl)(methyl)amino)ethan-1-ol C₁₀H₁₄ClN₃O 227.69 6-Chloro, 2-cyclopropyl Ethanol Discontinued research compound; cyclopropyl group may enhance steric hindrance .

Key Structural Differences and Implications:

The 2-cyclopropyl substituent in the third analog introduces steric bulk, likely reducing binding affinity in enzyme-active sites compared to the smaller methyl or chloro groups .

Alcohol Moieties: The cyclobutanol ring in the target compound imposes significant ring strain, which may enhance reactivity or alter solubility compared to the linear butan-1-ol or ethanol chains in analogs. Cyclobutanol’s rigid structure could also favor specific hydrogen-bonding geometries .

Molecular Weight and Solubility:

  • The target compound (MW 179.22) is lighter than its chlorinated analogs (MW 201.66–227.69), suggesting improved solubility in polar solvents.

Research Findings and Functional Comparisons

  • Steric Effects: The 2-cyclopropyl substituent in the ethanol analog (CAS 1516690-08-6) may hinder interactions with flat binding pockets, unlike the planar methyl group in the target compound .

Biological Activity

2-[(6-Methylpyrimidin-4-yl)amino]cyclobutan-1-ol, also known by its CAS number 2200034-18-8, is a compound that belongs to the aminopyrimidine class. This compound features a cyclobutanol ring linked to a 6-methylpyrimidin-4-yl group via an amino linkage, making it a unique structure with potential biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C10H15N3OC_{10}H_{15}N_{3}O with a molecular weight of 193.25 g/mol. The compound's structure is significant for its interaction with biological targets, influencing its pharmacological properties.

PropertyValue
Molecular FormulaC10H15N3OC_{10}H_{15}N_{3}O
Molecular Weight193.25 g/mol
CAS Number2200034-18-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Interaction : The amino group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may bind to receptors involved in cellular signaling, altering their function and leading to downstream effects on cell behavior.

Case Studies and Research Findings

While comprehensive studies specifically targeting this compound are scarce, related research provides insights into its potential applications:

  • Anticancer Studies : In vitro studies have shown that similar pyrimidine derivatives can induce apoptosis in cancer cell lines by modulating cell cycle regulators.
  • Antimicrobial Testing : Compounds structurally related to this compound have been tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion assays.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
2-Amino-6-methylpyrimidin-4-olHydroxyl group instead of cyclobutanolAntimicrobial
2-Amino-4-hydroxy-6-methylpyrimidineHydroxyl at the 4-positionAntitumor

Q & A

Q. What are the standard synthetic routes for 2-[(6-Methylpyrimidin-4-yl)amino]cyclobutan-1-ol, and how are intermediates characterized?

  • Methodological Answer : A plausible synthetic route involves coupling a cyclobutan-1-ol derivative with a 6-methylpyrimidin-4-amine precursor. For example, palladium-catalyzed cross-coupling reactions (e.g., using tetrakis(triphenylphosphine)palladium(0)) in polar aprotic solvents like DMF under nitrogen at elevated temperatures (~80°C) are common. Post-reaction purification via C18 reverse-phase column chromatography (using acetonitrile/water with formic acid) ensures high purity . Key intermediates are characterized by LC-MS (e.g., m/z analysis) and HPLC retention time profiling to confirm structural integrity .

Q. Which spectroscopic and crystallographic methods are critical for confirming the compound’s structure?

  • Methodological Answer :
  • X-ray crystallography : Programs like SHELXL refine crystal structures, particularly for resolving stereochemistry in cyclobutane rings. SHELX workflows are robust for small-molecule refinement, even with twinned or high-resolution data .
  • NMR : 1H/13C NMR identifies functional groups (e.g., cyclobutanol hydroxyl, pyrimidine NH), while 2D techniques (COSY, HSQC) resolve connectivity.
  • Mass spectrometry : High-resolution LC-MS (e.g., m/z 265 [M+H]+ as in related pyrimidine derivatives) validates molecular weight .

Q. How are physicochemical properties (e.g., solubility, stability) determined for this compound?

  • Methodological Answer :
  • Solubility : Tested in solvents like DMSO, acetonitrile, or aqueous buffers via UV-Vis spectroscopy or gravimetric analysis.
  • Stability : Accelerated degradation studies under varying pH, temperature, and light exposure, monitored by HPLC. For example, pyrimidine derivatives may degrade via hydrolytic pathways, requiring storage at -20°C in anhydrous conditions .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations optimize target binding for this compound?

  • Methodological Answer : Computational workflows using Schrödinger’s Maestro suite and OPLS3 force field predict binding modes. Ligands are prepared by converting 2D structures to 3D, optimizing partial charges, and docking into target protein active sites (e.g., enzymes or receptors). Free energy perturbation (FEP) calculations refine binding affinities, particularly for pyrimidine-amino interactions . For example, analogs of this compound have been studied for kinase inhibition, guiding mutagenesis experiments .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, co-solvents) or off-target effects. Cross-validate using orthogonal assays:
  • Enzyme inhibition : Compare IC50 values from fluorescence-based assays vs. radiometric methods.
  • Cellular assays : Use CRISPR-edited cell lines to isolate target-specific effects.
  • NMR titrations : Directly measure binding constants in solution to rule out artifactual inhibition .

Q. How does the compound’s stereochemistry influence its pharmacokinetic profile?

  • Methodological Answer : Enantiomers are separated via chiral HPLC (e.g., using cellulose-based columns) and individually profiled. Pharmacokinetic parameters (e.g., clearance, volume of distribution) are assessed in rodent models via LC-MS/MS plasma analysis. For cyclobutanol derivatives, stereochemistry can significantly alter metabolic stability, as seen in related compounds where hydroxyl orientation affects cytochrome P450 interactions .

Q. What degradation pathways are predicted for this compound, and how are they mitigated?

  • Methodological Answer : Pyrimidine derivatives are prone to hydrolysis under acidic/basic conditions. Accelerated stability studies (40°C/75% RH) identify degradation products via LC-HRMS. For example, O-[2-(1-hydroxyethyl)-6-methylpyrimidin-4-yl] phosphorothioate is a common degradant in related structures, mitigated by formulating with antioxidants (e.g., BHT) or lyophilization .

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